![molecular formula C25H34N2O4 B5233759 3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)
3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as Fipronil, which is a broad-spectrum insecticide that belongs to the family of phenylpyrazole chemicals.
Wirkmechanismus
Fipronil works by targeting the central nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting nerve impulses in insects. This binding disrupts the normal functioning of the GABA receptor, leading to hyperexcitation of the insect's nervous system and ultimately resulting in its death. Fipronil has a high affinity for the GABA receptor, which makes it a potent insecticide.
Biochemical and Physiological Effects:
Fipronil has been shown to have a range of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, leading to hyperexcitation, convulsions, and ultimately death. Fipronil has also been shown to affect the reproductive system of insects, leading to reduced fertility and decreased egg production. Additionally, Fipronil has been shown to have toxic effects on non-target organisms, such as birds, fish, and bees.
Vorteile Und Einschränkungen Für Laborexperimente
Fipronil has several advantages for use in lab experiments. It has a broad-spectrum of activity, which makes it useful for controlling a wide range of pests. Fipronil is also highly effective at low concentrations, which makes it cost-effective. However, Fipronil has several limitations for use in lab experiments. It is toxic to non-target organisms, which can limit its use in certain experiments. Additionally, Fipronil has a long residual effect, which can make it difficult to control in the environment.
Zukünftige Richtungen
There are several future directions for research on Fipronil. One area of research is the development of new insecticides that are more selective and less toxic to non-target organisms. Another area of research is the investigation of Fipronil's potential therapeutic applications in the treatment of neurological disorders. Additionally, there is a need for more research on the environmental impact of Fipronil and its potential effects on non-target organisms.
Synthesemethoden
Fipronil is synthesized from 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrazole-3-carbonitrile. This compound is reacted with 4-(1,1,3,3-tetramethylbutyl)phenol and chloroacetyl chloride to produce 3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide. The synthesis process involves several steps, including reaction, purification, and isolation, and it requires a high level of expertise and precision.
Wissenschaftliche Forschungsanwendungen
Fipronil has been extensively studied for its potential applications in various areas of scientific research. It has been used as an insecticide to control pests in agriculture, forestry, and public health. Fipronil has also been investigated for its potential therapeutic applications in the treatment of parasitic infections, such as malaria and leishmaniasis. Additionally, Fipronil has been studied for its neuroprotective effects and its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-phenoxy-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-24(2,3)18-25(4,5)19-11-13-21(14-12-19)31-17-23(29)27-26-22(28)15-16-30-20-9-7-6-8-10-20/h6-14H,15-18H2,1-5H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULUKEVOFRSOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxy-N'-{2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetyl}propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

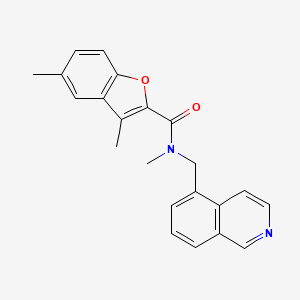
![ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5233696.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5233699.png)

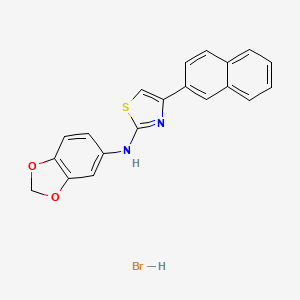
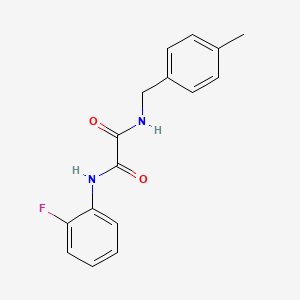
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5233716.png)
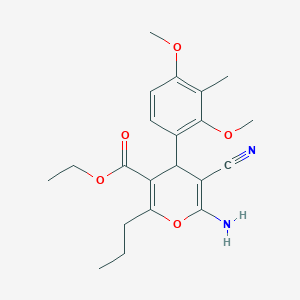
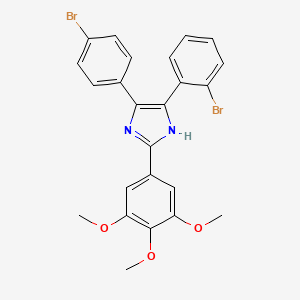
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)
![benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5233743.png)
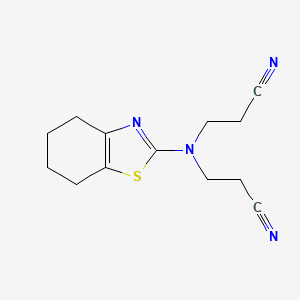
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)